molecular formula C17H22N2O3S B2704405 4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 1796970-35-8

4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No.: B2704405
CAS No.: 1796970-35-8
M. Wt: 334.43
InChI Key: FYLDKOFYHQTSAP-UHFFFAOYSA-N
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Description

4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound featuring an azetidine ring, a benzonitrile group, and an isobutylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting with the formation of the azetidine ring. Azetidines are often synthesized through cyclization reactions involving appropriate precursors under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The isobutylsulfonyl group may enhance the compound’s binding affinity and specificity for its targets, while the benzonitrile group can influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzonitrile is unique due to the combination of its structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-13(2)12-23(21,22)16-10-19(11-16)17(20)8-7-14-3-5-15(9-18)6-4-14/h3-6,13,16H,7-8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLDKOFYHQTSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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